

Applications of KEAP1-Recruiting PROTACs in Cancer Research: Application Notes and Protocols

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, enabling the targeted degradation of pathogenic proteins.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering advantages over traditional inhibition by targeting the entire protein for removal.[1] While much of the initial focus has been on recruiting E3 ligases such as VHL and Cereblon, the Kelch-like ECH-associated protein 1 (KEAP1) has garnered significant attention as a promising alternative E3 ligase for PROTAC development.[2][3]

KEAP1 is a substrate adaptor protein for the CUL3-RING E3 ubiquitin ligase complex, which primarily mediates the ubiquitination and subsequent degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[2] The KEAP1-NRF2 pathway is a critical regulator of cellular redox homeostasis.[4] Under normal conditions, KEAP1 keeps NRF2 levels low. However, in many cancers, this pathway is dysregulated, often through mutations in KEAP1 or NRF2, leading to constitutive NRF2 activation and promoting cancer cell proliferation, chemoresistance, and metabolic reprogramming.[4][5][6]

Harnessing KEAP1 for targeted protein degradation presents a unique opportunity in oncology. KEAP1 is highly expressed in several cancers, including lung, kidney, breast, and prostate

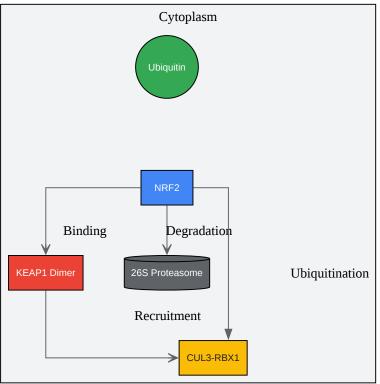


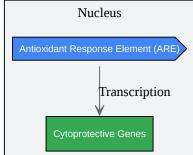
cancer, often at higher levels than VHL or CRBN.[7] This differential expression could be exploited to achieve tumor-selective protein degradation. This document provides detailed application notes and protocols for researchers interested in utilizing KEAP1-recruiting PROTACs in their cancer research.

Signaling Pathway and Mechanism of Action The KEAP1-NRF2 Signaling Pathway

Under basal conditions, KEAP1 dimerizes and binds to NRF2, facilitating its ubiquitination by the CUL3-RBX1 E3 ligase complex and subsequent degradation by the 26S proteasome. This process maintains low intracellular levels of NRF2.

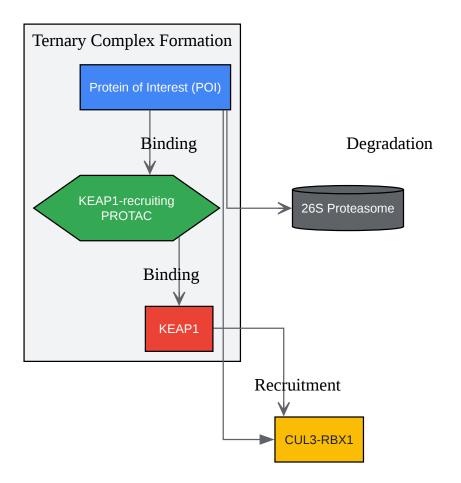






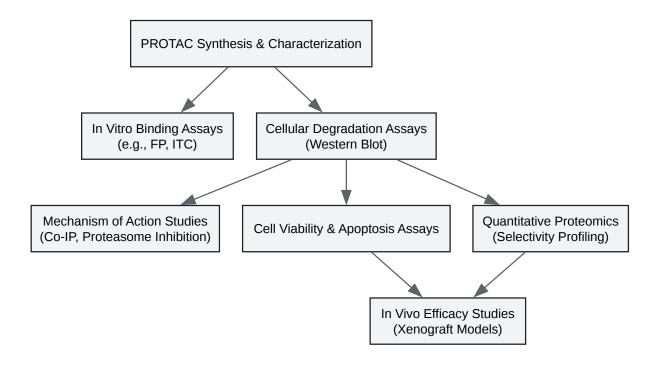






Ubiquitination





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